Cas no 2228700-66-9 (2-(3-methoxy-2-nitrophenyl)propanenitrile)

2-(3-methoxy-2-nitrophenyl)propanenitrile 化学的及び物理的性質
名前と識別子
-
- 2-(3-methoxy-2-nitrophenyl)propanenitrile
- EN300-1815722
- 2228700-66-9
-
- インチ: 1S/C10H10N2O3/c1-7(6-11)8-4-3-5-9(15-2)10(8)12(13)14/h3-5,7H,1-2H3
- InChIKey: DVLHLDDBTUDDOW-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC=CC(=C1[N+](=O)[O-])C(C#N)C
計算された属性
- せいみつぶんしりょう: 206.06914219g/mol
- どういたいしつりょう: 206.06914219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 278
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 78.8Ų
2-(3-methoxy-2-nitrophenyl)propanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1815722-5g |
2-(3-methoxy-2-nitrophenyl)propanenitrile |
2228700-66-9 | 5g |
$2816.0 | 2023-09-19 | ||
Enamine | EN300-1815722-10.0g |
2-(3-methoxy-2-nitrophenyl)propanenitrile |
2228700-66-9 | 10g |
$4176.0 | 2023-05-26 | ||
Enamine | EN300-1815722-5.0g |
2-(3-methoxy-2-nitrophenyl)propanenitrile |
2228700-66-9 | 5g |
$2816.0 | 2023-05-26 | ||
Enamine | EN300-1815722-0.5g |
2-(3-methoxy-2-nitrophenyl)propanenitrile |
2228700-66-9 | 0.5g |
$933.0 | 2023-09-19 | ||
Enamine | EN300-1815722-1.0g |
2-(3-methoxy-2-nitrophenyl)propanenitrile |
2228700-66-9 | 1g |
$971.0 | 2023-05-26 | ||
Enamine | EN300-1815722-2.5g |
2-(3-methoxy-2-nitrophenyl)propanenitrile |
2228700-66-9 | 2.5g |
$1903.0 | 2023-09-19 | ||
Enamine | EN300-1815722-1g |
2-(3-methoxy-2-nitrophenyl)propanenitrile |
2228700-66-9 | 1g |
$971.0 | 2023-09-19 | ||
Enamine | EN300-1815722-0.05g |
2-(3-methoxy-2-nitrophenyl)propanenitrile |
2228700-66-9 | 0.05g |
$816.0 | 2023-09-19 | ||
Enamine | EN300-1815722-0.25g |
2-(3-methoxy-2-nitrophenyl)propanenitrile |
2228700-66-9 | 0.25g |
$893.0 | 2023-09-19 | ||
Enamine | EN300-1815722-0.1g |
2-(3-methoxy-2-nitrophenyl)propanenitrile |
2228700-66-9 | 0.1g |
$855.0 | 2023-09-19 |
2-(3-methoxy-2-nitrophenyl)propanenitrile 関連文献
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
2-(3-methoxy-2-nitrophenyl)propanenitrileに関する追加情報
Introduction to 2-(3-methoxy-2-nitrophenyl)propanenitrile (CAS No. 2228700-66-9)
2-(3-methoxy-2-nitrophenyl)propanenitrile, identified by the Chemical Abstracts Service Number (CAS No.) 2228700-66-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitroaromatic derivatives, characterized by its unique structural framework that combines a nitrile group with a nitro-substituted methoxyphenyl moiety. The presence of these functional groups not only imparts distinct chemical properties but also opens up a wide array of potential applications in drug discovery and development.
The structural composition of 2-(3-methoxy-2-nitrophenyl)propanenitrile includes a phenyl ring substituted at the 3-position with a methoxy group and at the 2-position with a nitro group. This arrangement creates a molecule with both electron-withdrawing and electron-donating effects, which can influence its reactivity and biological activity. The nitrile group at the propyl side chain further enhances its potential utility in synthetic chemistry, allowing for further derivatization and functionalization.
In recent years, there has been growing interest in nitroaromatic compounds due to their diverse pharmacological profiles. Studies have demonstrated that nitroaromatics can exhibit antimicrobial, anti-inflammatory, and anticancer properties, making them valuable candidates for therapeutic intervention. Specifically, the combination of a methoxy group and a nitro group in 2-(3-methoxy-2-nitrophenyl)propanenitrile has been explored for its potential in modulating enzyme activity and inhibiting key pathways involved in disease progression.
One of the most compelling aspects of 2-(3-methoxy-2-nitrophenyl)propanenitrile is its role as a building block in the synthesis of more complex pharmaceutical agents. Researchers have leveraged its structural features to develop novel compounds with enhanced binding affinity and selectivity for biological targets. For instance, derivatives of this molecule have been investigated for their ability to interact with enzymes such as kinases and phosphodiesterases, which are crucial in regulating cellular processes.
The nitrile group in 2-(3-methoxy-2-nitrophenyl)propanenitrile also serves as a versatile handle for further chemical modifications. It can be hydrolyzed to form carboxylic acids or reduced to form amides, enabling the creation of diverse chemical libraries for high-throughput screening. This flexibility makes it an attractive scaffold for medicinal chemists seeking to optimize lead compounds for therapeutic use.
Recent advancements in computational chemistry have further accelerated the exploration of 2-(3-methoxy-2-nitrophenyl)propanenitrile. Molecular modeling studies have predicted its binding interactions with various protein targets, providing insights into its potential mechanisms of action. These computational approaches complement experimental efforts, allowing researchers to design more targeted synthetic strategies and predict the pharmacological outcomes of novel derivatives.
The synthesis of 2-(3-methoxy-2-nitrophenyl)propanenitrile itself presents an interesting challenge due to the need for precise functional group control. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have enabled efficient access to this compound. These techniques not only improve yield but also minimize unwanted byproducts, ensuring high purity for subsequent biological evaluations.
In clinical research, 2-(3-methoxy-2-nitrophenyl)propanenitrile has been studied for its potential role in addressing neurological disorders. Preliminary data suggest that it may modulate neurotransmitter release and receptor activity, offering a promising avenue for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease. The nitroaromatic core of this compound is particularly noteworthy for its ability to cross the blood-brain barrier, facilitating its delivery to central nervous system targets.
The environmental impact of 2-(3-methoxy-2-nitrophenyl)propanenitrile is also an area of concern. While it is not classified as a hazardous substance under current regulations, proper handling and disposal protocols must be followed to ensure safety. Researchers are exploring green chemistry approaches to minimize waste and improve sustainability in its synthesis, aligning with broader efforts to promote environmentally responsible chemical practices.
Future directions in the study of 2-(3-methoxy-2-nitrophenyl)propanenitrile include exploring its role in immunomodulation. There is evidence suggesting that nitroaromatic compounds can influence immune cell function by interacting with receptors such as Toll-like receptors (TLRs). By understanding these interactions at a molecular level, researchers hope to develop novel immunotherapies that leverage the unique properties of this class of compounds.
Collaborative efforts between academia and industry are essential for advancing the applications of 2-(3-methoxy-2-nitrophenyl)propanenitrile. Such partnerships can facilitate rapid translation from laboratory discoveries to clinical trials, bringing new treatments to patients more efficiently. Additionally, public-private initiatives can help address funding gaps and resource limitations that often hinder progress in drug discovery.
In conclusion, 2-(3-methoxy-2-nitrophenyl)propanenitrile (CAS No. 2228700-66-9) represents a fascinating compound with broad potential applications in pharmaceutical research. Its unique structural features make it a valuable tool for developing new drugs targeting various diseases, while ongoing studies continue to uncover additional therapeutic possibilities. As our understanding of molecular interactions grows more sophisticated, 2228700-66-9 will undoubtedly play an increasingly important role in shaping the future of medicinal chemistry.
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